molecular formula C13H17IO B14830650 1-Tert-butyl-3-cyclopropoxy-5-iodobenzene

1-Tert-butyl-3-cyclopropoxy-5-iodobenzene

Katalognummer: B14830650
Molekulargewicht: 316.18 g/mol
InChI-Schlüssel: VNBSGEZWQQLPJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tert-butyl-3-cyclopropoxy-5-iodobenzene is an organic compound with the molecular formula C13H17IO and a molecular weight of 316.18 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-3-cyclopropoxy-5-iodobenzene typically involves the iodination of a precursor compound. One common method involves the reaction of 1-tert-butyl-3-cyclopropoxybenzene with iodine in the presence of a suitable oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Tert-butyl-3-cyclopropoxy-5-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 1-tert-butyl-3-cyclopropoxy-5-aminobenzene.

    Oxidation: Products include oxidized derivatives of the benzene ring.

    Reduction: Products include the corresponding hydrocarbon, 1-tert-butyl-3-cyclopropoxybenzene.

Wissenschaftliche Forschungsanwendungen

1-Tert-butyl-3-cyclopropoxy-5-iodobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Tert-butyl-3-cyclopropoxy-5-iodobenzene involves its interaction with specific molecular targets. The presence of the iodine atom allows for electrophilic aromatic substitution reactions, while the tert-butyl and cyclopropoxy groups influence the compound’s reactivity and stability. The pathways involved in its reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Tert-butyl-3-cyclopropoxy-5-iodobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Eigenschaften

Molekularformel

C13H17IO

Molekulargewicht

316.18 g/mol

IUPAC-Name

1-tert-butyl-3-cyclopropyloxy-5-iodobenzene

InChI

InChI=1S/C13H17IO/c1-13(2,3)9-6-10(14)8-12(7-9)15-11-4-5-11/h6-8,11H,4-5H2,1-3H3

InChI-Schlüssel

VNBSGEZWQQLPJF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1)I)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.